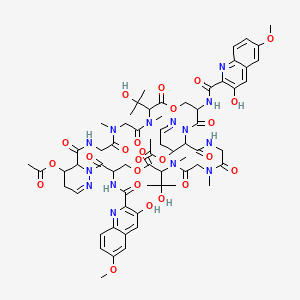

Luzopeptin A

説明

特性

IUPAC Name |

[37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZVWFQMMLKHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H78N14O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Luzopeptin A: A Technical Guide to its C2-Symmetric Cyclic Depsidecapeptide Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A is a potent antitumor and antiviral agent characterized by its unique C2-symmetric cyclic depsidecapeptide structure. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activities, and the experimental methodologies used to elucidate its function. Quantitative data are presented in tabular format for clarity, and key molecular processes are visualized using diagrams generated with Graphviz. This guide is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Core Structure and Chemical Properties

This compound is a member of the quinoxapeptin family of antibiotics, distinguished by its C2-symmetric cyclic decadepsipeptide core. This core structure consists of a 32-membered ring composed of ten amino acid residues with two ester linkages (depsipeptide bonds). Attached to this core are two identical side chains, each containing a 3-hydroxy-6-methoxyquinoline-2-carbonyl chromophore. The complete chemical structure of this compound has been confirmed by X-ray crystallography and total synthesis.

| Property | Value | Source |

| Molecular Formula | C64H78N14O24 | --INVALID-LINK-- |

| Molecular Weight | 1427.4 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC(C)(C(=O)O--INVALID-LINK--C(=O)N(C)C--INVALID-LINK--N(C)C(=O)--INVALID-LINK--NC(=O)C1=NC2=C(C=C1O)C=CC(=C2)OC)C(=O)N--INVALID-LINK--C(=O)N3C--INVALID-LINK--N(C)C(=O)--INVALID-LINK--NC(=O)C4=NC5=C(C=C4O)C=CC(=C5)OC | --INVALID-LINK-- |

| InChI Key | FFFLURBDSQDCQW-UHFFFAOYSA-N | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines and also functions as a powerful inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. Its primary mechanism of action is the bisintercalation of its quinoline chromophores into the DNA double helix. This high-affinity binding distorts the DNA structure, thereby inhibiting critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Cytotoxicity

The cytotoxic potency of the luzopeptins follows a well-defined order directly related to their degree of acetylation: this compound > Luzopeptin B > Luzopeptin C.[1][2] The removal of each acetyl group results in a significant 100- to 1000-fold decrease in cytotoxic potency.[2]

| Compound | Relative Cytotoxic Potency |

| This compound | Most Potent |

| Luzopeptin B | Intermediate |

| Luzopeptin C | Least Potent |

HIV-1 Reverse Transcriptase Inhibition

Interestingly, the order of potency for the inhibition of HIV-1 reverse transcriptase is the reverse of that for cytotoxicity: Luzopeptin C > Luzopeptin B > this compound.[3][4] This suggests that the structural requirements for antiviral activity differ from those for cytotoxicity.

| Compound | Relative HIV-1 RT Inhibitory Potency |

| Luzopeptin C | Most Potent |

| Luzopeptin B | Intermediate |

| This compound | Least Potent |

A specific IC50 value for this compound against HIV-1 reverse transcriptase is not consistently reported in publicly available literature.

DNA Binding

This compound is a high-affinity DNA bisintercalator.[4][5] This strong binding is the basis for its biological activity.

| Parameter | Value |

| DNA Binding Affinity (Kd) | High Affinity (Specific value not consistently reported) |

Experimental Protocols

Determination of Cytotoxicity (General Protocol)

The cytotoxicity of this compound is typically assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HCT116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

SRB Assay:

-

Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

-

Wash the plates five times with water and air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes.

-

Wash the plates with 1% acetic acid and air dry.

-

Solubilize the bound dye with 10 mM Tris base.

-

Measure the absorbance at 510 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

The inhibitory effect of this compound on HIV-1 RT can be determined using a non-radioactive ELISA-based assay that measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand.

Methodology:

-

Reaction Setup: In a reaction tube, combine the template/primer hybrid (poly(A) x oligo(dT)15), a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP, and the HIV-1 reverse transcriptase enzyme.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixtures. Include a no-inhibitor control and a known RT inhibitor (e.g., nevirapine) as a positive control.

-

Reaction Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

ELISA Detection:

-

Transfer the reaction product to a streptavidin-coated microplate and incubate for 1 hour to allow the biotin-labeled DNA to bind.

-

Wash the plate to remove unbound components.

-

Add an anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD) and incubate for 1 hour.

-

Wash the plate and add a peroxidase substrate (e.g., ABTS).

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

-

Data Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value from the dose-response curve.

DNA Footprinting Analysis (General Protocol)

DNA footprinting is used to determine the specific DNA sequences where this compound binds. This technique relies on the principle that the bound ligand protects the DNA from cleavage by a nuclease, such as DNase I.

Caption: A simplified workflow of the total synthesis of this compound.

Conclusion

This compound remains a molecule of significant interest in the fields of medicinal chemistry and drug development due to its potent and distinct biological activities. Its C2-symmetric cyclic depsidecapeptide structure provides a unique scaffold for DNA recognition and intercalation. The methodologies outlined in this guide provide a framework for the further investigation of this compound and the development of novel analogs with improved therapeutic indices. A deeper understanding of its structure-activity relationships, particularly concerning the differential effects on cytotoxicity and HIV-1 reverse transcriptase inhibition, will be crucial for harnessing its full therapeutic potential.

References

- 1. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach [mdpi.com]

- 3. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of the Luzopeptin A Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the Luzopeptin A pharmacophore, a critical component of a potent class of bisintercalating antibiotics. This document details the genetic basis, enzymatic machinery, and biochemical transformations that culminate in the formation of this complex natural product. The information presented is intended to support research efforts in natural product biosynthesis, synthetic biology, and the development of novel therapeutic agents.

Introduction to this compound

This compound is a member of the quinoxapeptin family of cyclic decadepsipeptides, which are characterized by their C2-symmetric structure and potent antitumor and antiviral activities. The biological activity of these molecules is largely attributed to their ability to bisintercalate into DNA, a function mediated by their quinoxaline chromophores and the unique architecture of their peptide core. A key structural feature of the this compound pharmacophore is the presence of two (3S,4S)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues. The biosynthesis of this unusual heterocyclic amino acid is a focal point of this guide.

The Luzopeptin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the producing organism, Actinomadura luzonensis. This cluster contains all the necessary genes for the synthesis of precursor molecules, the assembly of the peptide backbone by a nonribosomal peptide synthetase (NRPS) complex, and the extensive tailoring reactions that yield the final active compound.

Table 1: Annotated Genes in the Luzopeptin Biosynthetic Gene Cluster

| Gene | Proposed Function |

| luz1-luz12 | Nonribosomal Peptide Synthetase (NRPS) modules |

| luz13 | Piperazate synthase, involved in the formation of the piperazic acid precursor |

| luz26 | Multitasking Cytochrome P450 monooxygenase, responsible for key tailoring steps |

| luz27 | Membrane-bound O-acyltransferase, involved in the final O-acetylation |

| ... | (Additional genes for precursor supply, regulation, and resistance) |

Biosynthetic Pathway of the this compound Pharmacophore

The formation of the this compound core involves a multi-step enzymatic cascade, beginning with the synthesis of non-proteinogenic amino acid precursors and culminating in a series of post-NRPS tailoring events.

Precursor Biosynthesis

The biosynthesis of the characteristic piperazic acid (Piz) residues is initiated from the primary metabolite L-ornithine. The enzyme Luz13 , a piperazate synthase, is proposed to catalyze the formation of the Piz precursor, which is then incorporated into the growing peptide chain by the NRPS machinery.

Nonribosomal Peptide Synthesis

The decapeptide backbone of this compound is assembled by a large, multi-modular Nonribosomal Peptide Synthetase (NRPS) complex, encoded by the luz1-luz12 genes. This enzymatic assembly line sequentially condenses the constituent amino acids, including glycine, serine, and the precursor to the 4-OH-Thp residues.

Post-NRPS Tailoring: The Role of Cytochrome P450 Luz26

A critical step in the formation of the this compound pharmacophore is the extensive modification of the Piz residues after their incorporation into the peptide backbone. This series of reactions is catalyzed by a single, remarkably versatile cytochrome P450 enzyme, Luz26 .[1] This multitasking enzyme is responsible for four consecutive oxidation reactions:

-

Hydroxylation: Luz26 hydroxylates the Piz residue at the C4 position.

-

Hydroxylation: A second hydroxylation occurs at the C5 position.

-

Dehydration: Subsequent dehydration leads to the formation of a double bond.

-

Desaturation: A final desaturation step results in the formation of the characteristic hydrazone moiety of the 4-OH-Thp residue.[1]

This P450-mediated carbon-nitrogen bond desaturation is a highly unusual and key transformation in the biosynthesis of the pharmacophore.[1]

Final O-Acetylation

The biosynthetic pathway is completed by the action of Luz27 , a membrane-bound O-acyltransferase.[1] This enzyme catalyzes the O-acetylation of the hydroxyl group on the 4-OH-Thp residues. This final step is hypothesized to be a self-resistance mechanism for the producing organism, protecting it from the cytotoxic effects of the mature antibiotic.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. The following sections provide generalized methodologies for key experimental approaches.

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the roles of individual genes within the Luzopeptin BGC.

Protocol:

-

Gene Knockout:

-

Design and construct a gene disruption cassette containing a selectable marker flanked by regions homologous to the target gene's upstream and downstream sequences.

-

Introduce the disruption cassette into the wild-type Actinomadura luzonensis strain via conjugation or protoplast transformation.

-

Select for double-crossover mutants in which the target gene has been replaced by the resistance cassette.

-

Confirm the gene knockout by PCR and Southern blot analysis.

-

Analyze the metabolic profile of the mutant strain by HPLC-MS to identify any changes in this compound production or the accumulation of biosynthetic intermediates.

-

-

Heterologous Expression:

-

Clone the gene of interest (e.g., luz26, luz27) into an appropriate expression vector under the control of a strong, inducible promoter.

-

Transform the expression construct into a suitable heterologous host, such as E. coli for enzyme production or a genetically amenable Streptomyces strain for pathway reconstitution.

-

Induce gene expression and purify the recombinant protein using affinity chromatography (e.g., His-tag).

-

Verify protein expression and purity by SDS-PAGE and Western blot.

-

In Vitro Enzyme Assays

Objective: To determine the specific catalytic function of biosynthetic enzymes.

Protocol for Luz26 (Cytochrome P450) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified Luz26 enzyme.

-

A suitable substrate (e.g., a synthetic peptide containing Piz residues).

-

A cofactor system for P450 enzymes, typically consisting of NADPH, a ferredoxin, and a ferredoxin reductase.

-

Buffer at an optimal pH.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analysis: Analyze the extracted products by HPLC-MS to identify and quantify the enzymatic products. Compare the retention times and mass spectra with authentic standards if available.

Quantitative Data

The following table summarizes the production yields of this compound and related metabolites in various genetically engineered strains of Actinomadura luzonensis. This data is crucial for understanding the efficiency of the biosynthetic pathway and the impact of specific gene functions.

Table 2: Production of Luzopeptin Congeners in A. luzonensis Mutants

| Strain | Relevant Genotype | Major Products | Relative Production Level (%) |

| Wild-type | luz BGC | This compound, B, C | 100 |

| Δluz26 | luz BGC with luz26 deleted | Luzopeptin D (unmodified Piz) | - |

| Δluz27 | luz BGC with luz27 deleted | Deacetyl-Luzopeptin A | ~70 |

Note: Production levels are approximate and can vary based on culture conditions.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the biosynthesis of the this compound pharmacophore.

Caption: Biosynthetic pathway of the this compound pharmacophore.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

References

An In-Depth Technical Guide on the Mechanism of Action of Luzopeptin A as a DNA Bisintercalator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects primarily through its function as a DNA bisintercalator. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with DNA, the structural changes it induces, and the downstream cellular consequences. This document synthesizes findings from various biophysical and structural studies, offering detailed experimental protocols and quantitative data to support further research and drug development efforts in this area.

Introduction

This compound is a member of the quinoxaline family of antibiotics, characterized by a cyclic depsipeptide core and two quinoline chromophores. Its potent antitumor activity stems from its ability to bind tightly to double-stranded DNA, thereby interfering with essential cellular processes such as transcription and replication. This guide delves into the specifics of this interaction, providing a detailed molecular-level understanding of this compound's mechanism of action.

DNA Binding and Intercalation

This compound functions as a bisintercalator, meaning both of its planar quinoline chromophores insert themselves between the base pairs of the DNA double helix. This mode of binding is exceptionally strong and leads to significant structural distortions of the DNA.

Binding Affinity and Stoichiometry

While precise dissociation constant (Kd) values for this compound are not consistently reported in the literature, studies consistently describe its binding to DNA as "avid" or "very strong".[1] Gel analysis of this compound complexed with short DNA fragments (15-35 base pairs) reveals a ladder of discrete bands, with each band corresponding to the addition of a further drug molecule.[1] This suggests a cooperative binding mechanism. It is estimated that one this compound molecule occupies approximately four base pairs of DNA.[1]

Sequence Selectivity

There are conflicting reports regarding the sequence selectivity of this compound. Some studies suggest that it displays little to no sequence preference.[1] However, other investigations using DNase I and micrococcal nuclease footprinting techniques indicate a preference for binding to regions containing alternating adenine (A) and thymine (T) residues.[2][3] No clear consensus di- or trinucleotide binding sequence has been definitively identified.[2][3] This suggests that while there may be a preference for AT-rich regions, the binding is likely influenced by the local DNA conformation as much as the specific sequence.

Structural Changes to DNA

The bisintercalation of this compound induces significant structural changes in the DNA helix. The quinoline rings of this compound insert into the d(C-A)•d(T-G) steps of a DNA duplex, sandwiching two Watson-Crick A•T base pairs between the intercalation sites.[4] This forces the DNA to unwind locally at the binding site. The cyclic depsipeptide backbone of this compound resides in the minor groove of the DNA.[2][4] Atomic force microscopy (AFM) studies have shown that the binding of Luzopeptin B, a close analog, leads to an increase in the contour length of DNA, consistent with bisintercalation.[5] These studies also observed complex DNA morphologies, suggesting that Luzopeptin can induce both intramolecular and intermolecular cross-linking of DNA.[5][6]

Downstream Cellular Effects

The tight binding of this compound to DNA disrupts critical cellular processes that rely on DNA as a template, leading to cytotoxicity.

Inhibition of Transcription and Replication

This compound is a potent inhibitor of both DNA and RNA synthesis, with RNA synthesis being particularly sensitive to its effects.[1] By locking the DNA in a conformation that is difficult for polymerases to traverse, this compound effectively stalls both transcription and replication forks. This inhibition of macromolecular synthesis is considered the primary mechanism of its cytotoxic action.

Induction of Cell Cycle Arrest and Apoptosis

The cellular response to the DNA damage and replication stress induced by this compound often involves the activation of cell cycle checkpoints and the induction of apoptosis. While the specific pathways for this compound are not fully elucidated, it is hypothesized that the DNA lesions it creates trigger a DNA damage response (DDR). This can lead to the activation of proteins such as p53, which in turn can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, initiate apoptosis. The apoptotic cascade would likely involve the activation of caspases, the executioner enzymes of programmed cell death.

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Binding Site Size | ~ 4 base pairs | Polyacrylamide Gel Electrophoresis | [1] |

| Sequence Preference | Alternating A-T regions (disputed) | DNase I/Micrococcal Nuclease Footprinting | [2][3] |

| Binding Stoichiometry (Luzopeptin B) | 1 drug molecule per 40 bp (42% GC) | Atomic Force Microscopy | [5] |

| Binding Stoichiometry (Luzopeptin B) | 1 drug molecule per 72 bp (59% GC) | Atomic Force Microscopy | [5] |

Experimental Protocols

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where this compound binds.

Materials:

-

DNA fragment of interest, radioactively or fluorescently end-labeled

-

This compound

-

DNase I

-

DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)

-

Stop solution (e.g., 0.4 M sodium acetate, 2.5 mM EDTA, 50 µg/mL tRNA)

-

Denaturing polyacrylamide gel

-

Gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Protocol:

-

Binding Reaction: Incubate the end-labeled DNA fragment with varying concentrations of this compound in a suitable binding buffer for 30 minutes at room temperature to allow equilibrium to be reached.

-

DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The amount of DNase I should be optimized to produce a uniform ladder of DNA fragments in the absence of the drug.

-

Stop Reaction: Terminate the digestion by adding the stop solution.

-

Purification: Precipitate the DNA fragments with ethanol, wash with 70% ethanol, and resuspend in gel loading buffer.

-

Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide sequencing gel.

-

Visualization: After electrophoresis, visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The "footprint" will appear as a region of protection from DNase I cleavage where this compound was bound.

Polyacrylamide Gel Mobility Shift Assay

This assay is used to demonstrate the binding of this compound to DNA and to assess the stoichiometry of the complex.

Materials:

-

Short DNA fragments (e.g., 15-35 bp)

-

This compound

-

Native polyacrylamide gel

-

TBE buffer (Tris-borate-EDTA)

-

Loading buffer (e.g., TBE with glycerol and tracking dye)

-

DNA staining agent (e.g., ethidium bromide, SYBR Green)

Protocol:

-

Binding Reaction: Incubate the DNA fragments with increasing concentrations of this compound in a binding buffer for 30 minutes at room temperature.

-

Electrophoresis: Add loading buffer to the samples and load them onto a native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage.

-

Visualization: After electrophoresis, stain the gel with a suitable DNA staining agent and visualize the DNA bands under UV light or with a fluorescence imager. The binding of this compound will cause a retardation in the mobility of the DNA fragments, resulting in a "ladder" of bands corresponding to different numbers of drug molecules bound to the DNA.

Visualizations

Mechanism of Action Workflow

Caption: Workflow of this compound's mechanism of action.

Experimental Workflow for DNase I Footprinting

Caption: Experimental workflow for DNase I footprinting.

Postulated Downstream Signaling Pathway

Caption: Postulated downstream signaling pathway of this compound.

Conclusion

This compound's potent antitumor activity is unequivocally linked to its function as a high-affinity DNA bisintercalator. By forming a stable complex with DNA, it obstructs fundamental cellular processes, ultimately leading to cell death. While the broad strokes of its mechanism are well-understood, further research is warranted to precisely quantify its binding affinity for various DNA sequences and to fully delineate the specific downstream signaling pathways that are activated in response to this compound-induced DNA damage. A more detailed understanding of these aspects will be crucial for the rational design of novel, more effective anticancer agents based on the Luzopeptin scaffold.

References

- 1. Effects of structural modifications of anti-tumour antibiotics luzopeptins on cell growth and macromolecule biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the antitumour antibiotic luzopeptin with the hexanucleotide duplex d(5'-GCATGC)2. One-dimensional and two-dimensional n.m.r. studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, this compound (BBM-928A) - PubMed [pubmed.ncbi.nlm.nih.gov]

Luzopeptin A and the Inhibition of HIV-1 Reverse Transcriptase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, a cyclic depsipeptide antibiotic, has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT)[1][2][]. HIV-1 RT is a critical enzyme in the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome[4]. This pivotal role makes it a prime target for antiretroviral therapy. While the inhibitory activity of this compound against HIV-1 RT has been reported, detailed quantitative data such as IC50 and Ki values, as well as specific mechanistic studies, are not extensively available in publicly accessible literature. This guide provides a comprehensive technical overview of the inhibition of HIV-1 RT, contextualizing the potential mechanism of action for compounds like this compound and detailing the experimental approaches used to characterize such inhibitors.

HIV-1 Reverse Transcriptase: Structure and Function

HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51, derived from the same precursor polypeptide. The p66 subunit contains the polymerase and RNase H active sites, while the p51 subunit plays a structural role. The polymerase domain has a shape often compared to a human right hand, with "fingers," "palm," and "thumb" subdomains. The catalytic site of the polymerase is located in the palm subdomain.

Mechanism of HIV-1 Reverse Transcriptase Inhibition

Inhibitors of HIV-1 RT are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that, once inside the cell, are phosphorylated to their active triphosphate form. They act as competitive inhibitors with respect to the natural deoxynucleotide triphosphates (dNTPs). Upon incorporation into the growing viral DNA chain, they cause chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site. Binding of an NNRTI induces a conformational change in the enzyme that distorts the active site, thereby inhibiting DNA polymerization.

Given that this compound is a bis-intercalating agent, its mechanism of action against HIV-1 RT is likely to be distinct from traditional NRTIs and NNRTIs. It may involve binding to the DNA/RNA template-primer and inhibiting the translocation of the reverse transcriptase enzyme along the nucleic acid duplex.

Quantitative Analysis of HIV-1 RT Inhibition

The potency of HIV-1 RT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). The following table provides examples of such data for well-characterized HIV-1 RT inhibitors.

| Inhibitor | Class | Target | IC50 | Ki |

| Zidovudine-TP (AZT-TP) | NRTI | Polymerase Active Site | 10-100 nM | ~5 nM |

| Nevirapine | NNRTI | NNRTI Binding Pocket | 200-400 nM | 200 nM |

| Efavirenz | NNRTI | NNRTI Binding Pocket | 2-10 nM | 1-3 nM |

| Tenofovir-DP | NtRTI | Polymerase Active Site | 20-60 nM | ~10 nM |

Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This section details a generalized protocol for determining the inhibitory activity of a compound against HIV-1 RT in vitro.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against the RNA-dependent DNA polymerase activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]-dTTP (radiolabeled) or a non-radioactive detection system

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Scintillation counter or appropriate plate reader for non-radioactive detection

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

-

Prepare a reaction mixture containing the poly(rA)-oligo(dT) template-primer, dATP, dCTP, dGTP, and [³H]-dTTP in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

To each well of a 96-well microplate, add the serially diluted test compound or control (buffer with solvent).

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT to each well. The final reaction volume is typically 50-100 µL.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Detection:

-

Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Transfer the reaction products onto a filter membrane (e.g., DE81 ion-exchange paper) that binds the newly synthesized DNA.

-

Wash the filters to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity of the filters using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the specific detection kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizing the Mechanism of HIV-1 Reverse Transcription and Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes of HIV-1 reverse transcription and the mechanisms of inhibition.

Caption: Workflow of HIV-1 Reverse Transcription.

Caption: Mechanisms of HIV-1 RT Inhibition.

Conclusion

This compound represents a class of molecules with demonstrated inhibitory activity against HIV-1 reverse transcriptase. While specific data on its interaction with the enzyme are limited, the established methodologies for characterizing HIV-1 RT inhibitors provide a clear path forward for its further investigation. Understanding the precise mechanism of action of novel inhibitors like this compound is crucial for the development of new therapeutic strategies to combat HIV-1, particularly in the face of growing drug resistance. The experimental protocols and conceptual frameworks presented in this guide serve as a foundational resource for researchers dedicated to this critical area of drug discovery.

References

Unraveling the Cytotoxic Power of Luzopeptin A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic activity of Luzopeptin A, a potent antitumor antibiotic, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this complex cyclic depsipeptide.

Abstract

This compound, also known as BBM-928A, is a potent antitumor agent that exerts its cytotoxic effects primarily through the bisintercalation of its quinoline chromophores into the DNA double helix. This action effectively inhibits nucleic acid synthesis, leading to cell death. This guide summarizes the available data on the cytotoxic activity of this compound, outlines relevant experimental methodologies, and visualizes its core mechanism of action. While specific IC50 values for a wide range of cancer cell lines are not extensively documented in publicly available literature, historical studies confirm its high potency against various tumor models, particularly leukemia cell lines.

Introduction

This compound is a member of the luzopeptin family of cyclic depsipeptides, characterized by two substituted quinoline chromophores attached to a peptide backbone. Its unique structure allows it to bind tightly to DNA, acting as a bifunctional intercalator. This mechanism of action has established this compound as a subject of interest in anticancer research. This guide aims to consolidate the existing knowledge on its cytotoxic properties and provide a framework for future investigations.

Cytotoxic Activity of this compound

Table 1: Summary of Antitumor Activity of this compound (BBM-928A)

| Cancer Model | Organism | Activity Level | Reference |

| P388 Leukemia | Mouse | Highly Active | [1][2] |

| L1210 Leukemia | Mouse | Highly Active | [1][2] |

| B16 Melanoma | Mouse | Highly Active | [1][2] |

| LEWIS Lung Carcinoma | Mouse | Highly Active | [1][2] |

| Sarcoma 180 | Mouse | Highly Active | [1][2] |

Note: Specific IC50 values from these in vivo studies are not provided in the source materials. The activity is described qualitatively.

Mechanism of Action: DNA Bisintercalation

The primary mechanism of action of this compound is its ability to act as a DNA bisintercalator. The two quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix. This binding is exceptionally strong and can induce both intramolecular and intermolecular cross-linking of DNA.

This bisintercalation leads to a significant distortion of the DNA structure, which in turn inhibits the crucial cellular processes of DNA replication and transcription. By interfering with these fundamental processes, this compound effectively halts the proliferation of rapidly dividing cancer cells.

Below is a diagram illustrating the proposed mechanism of action.

References

Early Studies on the Biological Activity of Luzopeptin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, an antitumor antibiotic, garnered significant interest in early cancer research due to its potent cytotoxic activities. This technical guide provides an in-depth overview of the foundational studies that elucidated the biological activity of this compound, with a focus on its mechanism of action, effects on cellular processes, and early assessments of its antitumor potential. This document synthesizes available data to offer a comprehensive resource for researchers in oncology and drug discovery.

Core Mechanism of Action: DNA Intercalation and Cross-linking

Early investigations into this compound's mode of action converged on its potent interaction with DNA. It was identified as a bifunctional intercalating agent, a class of molecules that can insert themselves between the base pairs of the DNA double helix at two distinct sites. This unique mechanism is central to its cytotoxic effects.

This compound forms a tight, and possibly covalent, complex with DNA.[1] This strong binding is a key characteristic of its interaction with the genetic material. The molecule is capable of both intramolecular and intermolecular cross-linking of DNA duplexes. Intramolecular cross-linking involves the two intercalating moieties of a single this compound molecule binding to the same DNA strand, while intermolecular cross-linking involves one molecule binding to two different DNA strands. This cross-linking activity is a significant contributor to its cytotoxic effects, as it can physically block the processes of DNA replication and transcription.

Studies on its sequence selectivity have shown that this compound preferentially binds to regions of DNA rich in alternating adenine (A) and thymine (T) residues.[1] While a definitive consensus sequence was not identified in early studies, this preference for A-T rich regions was a notable finding.

In Vitro Biological Activity

The primary biological effect of this compound observed in early in vitro studies was the potent inhibition of both DNA and RNA synthesis. This is a direct consequence of its ability to intercalate into the DNA template, thereby obstructing the action of DNA and RNA polymerases.

Cytotoxicity and Effects on Macromolecular Synthesis

A study on Luzopeptin analogues—this compound, B, and C, which differ in their degree of acetylation—provided valuable insights into their structure-activity relationship. These studies were conducted on Novikoff hepatoma cells.

| Luzopeptin Analogue | Relative Acetylation | Effect on Colony Formation (Novikoff Hepatoma) | Effect on DNA Synthesis (Novikoff Hepatoma) | Effect on RNA Synthesis (Novikoff Hepatoma) |

| This compound | High | Inhibitory | Inhibitory | More sensitive than DNA synthesis |

| Luzopeptin B | Medium | Less Inhibitory | Less Inhibitory | More sensitive than DNA synthesis |

| Luzopeptin C | Low | Ineffective | Ineffective | Ineffective |

This table summarizes qualitative data from early studies on Luzopeptin analogues.

These findings suggested that the degree of acetylation, and by extension the hydrophobicity of the molecule, plays a crucial role in its ability to traverse the cell membrane and exert its cytotoxic effects. While all analogues demonstrated an ability to bind to isolated DNA, their efficacy in whole-cell systems varied significantly.

In Vivo Antitumor Activity

Early preclinical evaluation of this compound in animal models demonstrated its potential as an antitumor agent.

Murine Tumor Models

Studies in murine tumor models indicated that this compound possesses significant antitumor activity. The differential activity of its analogues observed in vitro was also reflected in these in vivo models.

| Luzopeptin Analogue | Antitumor Activity in Animal Models |

| This compound | Active |

| Luzopeptin B | Less Active |

| Luzopeptin C | Inactive |

This table presents a qualitative summary of the in vivo antitumor activity of Luzopeptin analogues from early studies.

The superior in vivo efficacy of this compound was attributed to its higher degree of acetylation, which likely facilitated better cellular uptake and bioavailability.

Experimental Protocols

The following sections detail the general methodologies employed in the early evaluation of this compound's biological activity.

DNA Binding Assays

Objective: To determine the ability of this compound to bind to DNA and to characterize the nature of this interaction.

Methodology: Gel Mobility Shift Assay

-

Preparation of DNA Fragments: DNA fragments of known length and sequence are prepared, often through restriction enzyme digestion of plasmid DNA.

-

Incubation: The DNA fragments are incubated with varying concentrations of this compound in a suitable buffer.

-

Gel Electrophoresis: The mixtures are then subjected to non-denaturing polyacrylamide gel electrophoresis.

-

Visualization: The DNA bands are visualized, typically by staining with ethidium bromide and viewing under UV light.

-

Analysis: A reduction in the mobility of the DNA fragments (a "shift") indicates the formation of a DNA-Luzopeptin A complex. The appearance of smeared bands can suggest intramolecular cross-linking.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology: Colony Formation Assay

-

Cell Seeding: A known number of cancer cells (e.g., Novikoff hepatoma) are seeded into petri dishes or multi-well plates.

-

Drug Treatment: The cells are exposed to a range of concentrations of this compound.

-

Incubation: The cells are incubated for a period sufficient for colony formation (typically 7-14 days).

-

Staining: The colonies are fixed and stained with a dye such as crystal violet.

-

Quantification: The number of colonies in each dish is counted. The percentage of surviving colonies relative to an untreated control is calculated to determine the inhibitory effect of this compound.

Macromolecular Synthesis Inhibition Assays

Objective: To measure the effect of this compound on the synthesis of DNA and RNA.

Methodology: Radiolabeled Precursor Incorporation

-

Cell Culture: Cancer cells are cultured in appropriate media.

-

Drug Incubation: The cells are pre-incubated with various concentrations of this compound.

-

Radiolabeling: A radiolabeled precursor for either DNA synthesis (e.g., [³H]thymidine) or RNA synthesis (e.g., [³H]uridine) is added to the culture medium.

-

Incubation: The cells are incubated for a short period to allow for the incorporation of the radiolabeled precursor into newly synthesized DNA or RNA.

-

Harvesting and Precipitation: The cells are harvested, and the macromolecules (DNA and RNA) are precipitated using an acid solution (e.g., trichloroacetic acid).

-

Scintillation Counting: The amount of radioactivity incorporated into the precipitated macromolecules is measured using a scintillation counter. A decrease in radioactivity in treated cells compared to control cells indicates inhibition of synthesis.

In Vivo Antitumor Activity Studies

Objective: To evaluate the efficacy of this compound in reducing tumor growth in animal models.

Methodology: Murine Xenograft Model

-

Tumor Implantation: Human or murine cancer cells are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Drug Administration: The mice are treated with this compound, typically administered intravenously or intraperitoneally, according to a specific dosing schedule and for a defined duration. A control group receives a vehicle solution.

-

Tumor Measurement: Tumor size is measured regularly (e.g., with calipers for subcutaneous tumors).

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treated group to the control group. The overall health and survival of the mice are also monitored.

Signaling Pathways and Cellular Consequences

The primary mechanism of this compound-induced cytotoxicity stems from its direct interaction with DNA, leading to the inhibition of critical cellular processes. The downstream signaling events are a consequence of this initial DNA damage.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

The binding of this compound to DNA and the formation of cross-links create physical barriers that stall the progression of replication forks and prevent the transcription of genes. This leads to the activation of the DNA damage response (DDR) pathway. The DDR, in turn, can trigger cell cycle arrest to allow time for DNA repair. However, if the damage is too extensive and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis. This cascade of events ultimately results in the cytotoxic effects observed in cancer cells.

Conclusion

Early studies on this compound established it as a potent DNA-binding agent with significant antitumor activity. Its mechanism of action as a bifunctional intercalator, leading to the inhibition of DNA replication and transcription, was a key finding. The differential activity of its analogues highlighted the importance of physicochemical properties, such as hydrophobicity, in determining cellular uptake and overall efficacy. While these foundational studies provided a strong rationale for its development, the lack of detailed quantitative data in early public-domain literature, particularly regarding IC50 values across a broad range of cell lines and comprehensive in vivo efficacy data, underscores the challenges in retrospectively compiling complete datasets for early drug candidates. Nevertheless, the initial body of research on this compound laid the groundwork for understanding the therapeutic potential of DNA-cross-linking agents in cancer therapy.

References

Unraveling the DNA Binding Specificity of Luzopeptin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects by binding to DNA. As a member of the quinoxaline family of antibiotics, it is a bifunctional intercalator, meaning it possesses two planar aromatic ring systems that can insert between the base pairs of the DNA double helix.[1][2] This interaction is characterized by the formation of a tight, and possibly covalent, complex with the DNA molecule.[3][4] Understanding the precise nature of this compound's interaction with DNA, particularly its sequence specificity, is paramount for the rational design of new and more effective anticancer agents. This technical guide provides an in-depth exploration of the DNA binding sequence specificity of this compound, detailing the experimental methodologies used to elucidate its mechanism of action and presenting the key quantitative findings.

DNA Binding Profile of this compound

The DNA binding of this compound is a complex process involving the intercalation of its two quinoline chromophores into the DNA duplex. This bisintercalation is mediated by its cyclic decadepsipeptide core, which plays a crucial role in the proper orientation of the chromophores for DNA binding.[5] The interaction is strong, with each drug molecule occupying approximately four base pairs of the DNA.[6]

A key characteristic of this compound is its ability to induce both intramolecular and intermolecular cross-linking of DNA.[1][3][7] Intramolecular cross-linking occurs when both chromophores intercalate into the same DNA molecule, while intermolecular cross-linking involves the binding of a single this compound molecule to two different DNA duplexes.[1]

Sequence Specificity: A Complex Picture

The sequence specificity of this compound has been the subject of numerous investigations, which have painted a somewhat complex and occasionally conflicting picture.

Early studies utilizing DNase I and micrococcal nuclease footprinting suggested a preference for regions of DNA containing alternating adenine (A) and thymine (T) residues.[2][3][4] However, these studies did not identify a clear consensus di- or trinucleotide binding sequence.[3][4] At higher concentrations, this compound can protect almost the entire DNA molecule from nuclease digestion, suggesting that its binding is not strictly limited to specific sequences.[2][3]

Conversely, other studies using gel electrophoresis mobility shift assays with short DNA fragments have suggested that this compound exhibits little to no sequence selectivity.[6] This is supported by atomic force microscopy (AFM) studies which, while indicating a higher degree of bisintercalation in DNA with a lower guanine-cytosine (GC) content, did not point to a specific recognition sequence.[7]

More detailed structural insights from Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that this compound's quinoline rings intercalate at 5'-CpA and 5'-TpG steps in the DNA sequence.[8][9] This suggests a more nuanced sequence preference than simply AT-rich regions, with the local sequence context playing a significant role in the binding event.

Quantitative Analysis of this compound-DNA Interactions

While precise dissociation constants (Kd) for specific sequences are not extensively reported in the literature, the available data from various experimental approaches provide a semi-quantitative understanding of this compound's binding preferences.

| DNA Sequence Type | Binding Preference | Experimental Evidence | Reference |

| Alternating A-T regions | Preferred | DNase I and micrococcal nuclease footprinting | [2][3][4] |

| GC-rich regions | Lower | Atomic Force Microscopy | [7] |

| 5'-CpA and 5'-TpG steps | Specific Intercalation Sites | 2D NMR Spectroscopy | [8][9] |

| General DNA | Strong, with low specificity | Gel Electrophoresis Mobility Shift Assay | [6] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the DNA binding specificity of this compound.

DNase I Footprinting

DNase I footprinting is a method used to identify the specific DNA sequences to which a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Protocol:

-

DNA Fragment Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂ and KCl) to allow for complex formation.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period to achieve partial digestion of the DNA.

-

Reaction Termination: The digestion is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography/Fluorescence Imaging: The gel is exposed to X-ray film or imaged to visualize the DNA fragments. The region where this compound was bound will appear as a "footprint," a gap in the ladder of DNA fragments, indicating protection from DNase I cleavage.

Gel Electrophoresis Mobility Shift Assay (EMSA)

EMSA is used to detect DNA-ligand interactions. The migration of a DNA fragment through a non-denaturing polyacrylamide gel is retarded upon binding to a ligand.

Protocol:

-

Probe Preparation: A DNA fragment (probe) containing the putative binding site is labeled.

-

Binding Reaction: The labeled probe is incubated with this compound in a binding buffer.

-

Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and electrophoresed.

-

Detection: The positions of the free probe and the DNA-Luzopeptin A complex are detected by autoradiography or fluorescence imaging. A "shifted" band corresponding to the complex will appear at a higher position on the gel compared to the free probe.

2D NMR Spectroscopy

Two-dimensional NMR spectroscopy provides detailed structural information about the DNA-Luzopeptin A complex in solution, including the precise intercalation sites and the conformation of both the DNA and the drug.

Protocol:

-

Sample Preparation: A solution of a short, self-complementary DNA oligonucleotide is prepared in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O). This compound is then titrated into the DNA solution.

-

NMR Data Acquisition: A series of 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are performed on a high-field NMR spectrometer.

-

Data Processing and Analysis: The NMR data is processed to generate 2D spectra. Cross-peaks in the NOESY spectrum provide information about through-space proximities between protons, which are used to determine the three-dimensional structure of the complex.

Visualizing the Process

Experimental Workflow for DNase I Footprinting

Caption: Workflow for DNase I Footprinting.

Proposed Mechanism of this compound Bisintercalation

Caption: this compound Bisintercalation Mechanism.

Conclusion

The DNA binding of this compound is a multifaceted process characterized by strong, bifunctional intercalation. While a definitive, high-specificity binding sequence remains elusive, a body of evidence points towards a preference for alternating AT-rich regions and specific intercalation at 5'-CpA and 5'-TpG steps. The ability of this compound to bind with high affinity to a broader range of sequences likely contributes to its potent cytotoxic activity. Further high-resolution structural and sequencing studies are necessary to fully delineate the subtle sequence preferences of this important antitumor agent, which will undoubtedly aid in the development of next-generation DNA-targeting therapeutics.

References

- 1. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, this compound (BBM-928A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of the antitumour antibiotic luzopeptin with the hexanucleotide duplex d(5'-GCATGC)2. One-dimensional and two-dimensional n.m.r. studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Luzopeptin A-DNA Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, a potent antitumor antibiotic, belongs to the quinoxaline family of cyclic depsipeptides. Its biological activity stems from its ability to bisintercalate into the DNA double helix, effectively inhibiting DNA replication and transcription. Understanding the intricate details of this interaction at a molecular level is paramount for the rational design of novel and more effective anticancer agents. In silico modeling techniques have emerged as powerful tools to elucidate the structural, energetic, and dynamic aspects of the this compound-DNA complex. This technical guide provides a comprehensive overview of the computational methodologies employed to study this interaction, presents available quantitative data, and offers detailed protocols for key in silico experiments.

Molecular Interaction and Structural Data

This compound interacts with DNA primarily through the insertion of its two quinoxaline chromophores into the DNA base pair stack. This bisintercalation is a key feature of its binding mode. The cyclic depsipeptide backbone of this compound resides in the minor groove of the DNA.

While a specific Protein Data Bank (PDB) entry for a this compound-DNA complex is not available, the solution structure of a complex between Luzopeptin and the DNA tetranucleotide d(CATG) has been determined by a combination of 2D NMR spectroscopy and molecular dynamics simulations. This seminal work provides the most detailed structural insights into the interaction to date.

Key Structural Features of the Luzopeptin-d(CATG) Complex:

| Feature | Description |

| Binding Site | The quinoline rings of Luzopeptin bisintercalate at the 5'-CA/TG-3' step. |

| Intercalation | The two quinoxaline chromophores sandwich two base pairs. |

| Groove Binding | The cyclic peptide backbone is positioned in the minor groove of the DNA duplex. |

| Stacking Interactions | The quinoxaline rings exhibit significant stacking interactions with the flanking purine bases. |

| Hydrogen Bonding | The peptide backbone forms specific hydrogen bonds with the floor of the minor groove. |

Quantitative Data

Obtaining precise quantitative data for the binding of this compound to DNA from publicly available literature is challenging. Many studies describe the binding as "strong" or "tight" without providing specific dissociation constants (Kd) or thermodynamic parameters. However, based on its potent biological activity and the nature of its bisintercalating binding mode, the binding affinity is expected to be in the nanomolar range.

The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of the this compound-DNA interaction and that can be determined through the computational methods described in this guide.

Table 1: Key Quantitative Parameters for this compound-DNA Interaction

| Parameter | Description | Typical Units |

| Binding Affinity (Kd) | Dissociation constant, a measure of the strength of the binding interaction. A smaller Kd indicates a stronger binding affinity. | nM, µM |

| Gibbs Free Energy of Binding (ΔG) | The overall energy change upon binding, indicating the spontaneity of the interaction. | kcal/mol |

| Enthalpy of Binding (ΔH) | The heat change upon binding, reflecting the changes in bonding and non-bonding interactions. | kcal/mol |

| Entropy of Binding (ΔS) | The change in disorder of the system upon binding, including conformational changes and solvent reorganization. | cal/mol·K |

| Binding Site Size | The number of DNA base pairs occluded by the binding of one this compound molecule. | base pairs |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess conformational changes and simulation stability. | Ångström (Å) |

| Interaction Energy | The calculated energy of interaction between this compound and DNA, often decomposed into van der Waals and electrostatic components. | kcal/mol |

Experimental and Computational Protocols

This section outlines the detailed methodologies for performing in silico modeling of the this compound-DNA interaction. These protocols are based on established techniques in the field of computational biophysics.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide a dynamic view of the this compound-DNA complex, allowing for the study of its conformational flexibility, stability, and the specific interactions that govern binding.

1. System Preparation:

-

Initial Structure: Start with a model of the this compound-DNA complex. In the absence of a crystal structure, this can be built using the structural information from the NMR study of the Luzopeptin-d(CATG) complex as a template. A longer DNA sequence with a preferred binding site (e.g., an alternating AT-rich region) should be used.

-

Force Field Selection: Choose an appropriate force field for both the DNA and the peptide. The AMBER force fields (e.g., ff14SB for the peptide and OL15 for DNA) are commonly used and well-validated for such systems.

-

Parameterization of this compound: Since this compound contains non-standard residues, its force field parameters need to be generated. This can be achieved using tools like antechamber and parmchk2 in the AmberTools suite, which derive parameters from quantum mechanical calculations.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). The box size should be sufficient to ensure the complex does not interact with its periodic image.

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic physiological salt concentration (e.g., 0.15 M).

2. Simulation Protocol:

-

Minimization: Perform energy minimization of the system to remove any steric clashes. This is typically done in a multi-stage process, first minimizing the solvent and ions, then the solute side chains, and finally the entire system.

-

Heating: Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) over a period of several hundred picoseconds. This is done under constant volume (NVT) conditions.

-

Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 atm) for several nanoseconds. This allows the system to relax and reach a stable state. Equilibration is typically performed in two phases: NVT followed by NPT (constant pressure and temperature).

-

Production Run: Run the production simulation for as long as computationally feasible (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the complex. Trajectories are saved at regular intervals for subsequent analysis.

3. Analysis:

-

Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the complex, protein, and DNA to assess the stability of the simulation.

-

Structural Analysis: Analyze the trajectory to study the conformational changes, hydrogen bonding patterns, and stacking interactions between this compound and DNA.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA (see below) to estimate the binding free energy from the simulation snapshots.

Binding Free Energy Calculation: MM/PBSA and MM/GBSA

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding from MD simulation trajectories.

Methodology:

-

Trajectory Sampling: Extract snapshots of the complex, receptor (DNA), and ligand (this compound) from the production MD trajectory.

-

Energy Calculation: For each species (complex, receptor, and ligand), calculate the following energy terms:

-

Molecular Mechanics Energy (ΔE_MM): Includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).

-

Solvation Free Energy (ΔG_solv): This is the sum of the polar and nonpolar contributions.

-

Polar Solvation Energy (ΔG_PB/GB): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) implicit solvent model.

-

Nonpolar Solvation Energy (ΔG_SA): Proportional to the solvent-accessible surface area (SASA).

-

-

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated as:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where TΔS is the change in conformational entropy upon binding, which can be estimated using methods like normal-mode analysis, though it is computationally expensive and often omitted when comparing relative binding affinities of similar ligands.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the in silico modeling of the this compound-DNA interaction.

Conclusion

In silico modeling provides a powerful and insightful approach to understanding the complex interaction between this compound and DNA. While experimental data on the binding thermodynamics and kinetics remain sparse, the computational protocols outlined in this guide offer a robust framework for generating these crucial data. Molecular dynamics simulations can reveal the dynamic nature of the complex and the key interactions driving binding, while methods like MM/PBSA and MM/GBSA can provide quantitative estimates of binding affinity. By integrating computational and experimental approaches, a more complete picture of the this compound-DNA interaction can be achieved, paving the way for the development of next-generation DNA-targeting therapeutics.

Luzopeptin A Analogues: A Technical Guide to Their Synthesis, Biological Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent antitumor antibiotic, has garnered significant interest in the scientific community due to its unique mechanism of action involving DNA bisintercalation. This technical guide provides a comprehensive overview of this compound analogues, detailing their synthesis, structure-activity relationships (SAR), and biological significance. The document summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the core mechanisms through signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Luzopeptins are a class of cyclic depsipeptides characterized by a decadepsipeptide core and two quinoline chromophores. Their potent cytotoxic activity stems from their ability to bind to DNA with high affinity, effectively crosslinking the strands and inhibiting essential cellular processes such as transcription and replication. The structural complexity of this compound has spurred the development of various synthetic analogues aimed at improving its therapeutic index and exploring its full potential as an anticancer agent. This guide delves into the core aspects of this compound analogues, providing a technical foundation for further research and development.

Structure-Activity Relationships and Biological Activity

The biological activity of Luzopeptin analogues is intricately linked to their structural features. Modifications to both the peptide core and the chromophore moieties have been shown to significantly impact their cytotoxicity, DNA binding affinity, and even confer novel activities such as inhibition of HIV-1 reverse transcriptase.

Cytotoxicity and Antitumor Activity

The degree of acylation on the L-Htp (L-hydroxypiperazic acid) residues is a critical determinant of cytotoxic potency. A well-defined potency order has been observed, with this compound (di-acetylated) being the most potent, followed by Luzopeptin B (mono-acetylated), and Luzopeptin C (non-acetylated) showing a significant reduction in activity.[1] This difference is attributed to the increased hydrophobicity conferred by the acetyl groups, which facilitates cell membrane traversal.[1]

Table 1: Comparative Biological Activities of Luzopeptin Analogues

| Compound | Key Structural Feature | Cytotoxicity (Qualitative) | HIV-1 RT Inhibition (Qualitative) | Primary Mechanism of Action |

| This compound | Di-acetylated L-Htp | High | Moderate | DNA Bisintercalation, Inhibition of DNA/RNA synthesis |

| Luzopeptin B | Mono-acetylated L-Htp | Moderate | Moderate | DNA Bisintercalation, Inhibition of DNA/RNA synthesis |

| Luzopeptin C | Non-acetylated L-Htp | Low | High | DNA Bisintercalation, Potent HIV-1 RT Inhibition |

| Quinoxapeptin A | Quinoxaline-2-carboxylic acid chromophore | Lower than this compound | Potent | DNA Bisintercalation |

| Quinoxapeptin B | Quinoxaline-2-carboxylic acid chromophore | Lower than Luzopeptin B | Potent | DNA Bisintercalation |

| Quinoxapeptin C | Quinoxaline-2-carboxylic acid chromophore | Low | Very Potent | DNA Bisintercalation, Potent HIV-1 RT Inhibition |

Note: Specific IC50 values are not consistently reported across the literature for a direct comparative table.

HIV-1 Reverse Transcriptase Inhibition

Interestingly, an inverse relationship between acylation and anti-HIV-1 activity has been observed. The non-acetylated Luzopeptin C and its quinoxapeptin analogue, Quinoxapeptin C, exhibit the most potent inhibition of HIV-1 reverse transcriptase.[1] This suggests that the structural requirements for cytotoxicity and anti-HIV activity are distinct.

Mechanism of Action

The primary mechanism of action for this compound and its analogues is the high-affinity binding to DNA via bisintercalation. The two planar quinoline chromophores insert themselves between DNA base pairs, while the peptide backbone lies in the minor groove. This interaction effectively locks the DNA strands together, preventing their separation and thereby inhibiting the processes of DNA replication and transcription.

DNA Binding

Footprinting experiments have revealed that Luzopeptins exhibit a preference for binding to AT-rich regions of DNA.[2][3][4] The binding is characterized by a slow dissociation rate, leading to a prolonged inhibitory effect on DNA-dependent enzymatic processes.

Experimental Protocols

Synthesis of Luzopeptin Analogues

The total synthesis of Luzopeptin analogues is a complex, multi-step process. A convergent synthetic strategy is often employed, involving the synthesis of a common cyclic decadepsipeptide intermediate, followed by the late-stage introduction of the chromophores and acylation of the L-Htp residues. This approach allows for the divergent synthesis of a variety of analogues.

Representative Synthetic Workflow:

Caption: General synthetic workflow for Luzopeptin analogues.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the Luzopeptin analogues and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DNA Binding Assay (DNase I Footprinting)

DNase I footprinting is a technique used to identify the specific binding sites of a ligand on a DNA molecule.

Protocol:

-

DNA Labeling: End-label a DNA fragment of interest with a radioactive or fluorescent tag.

-

Binding Reaction: Incubate the labeled DNA fragment with varying concentrations of the Luzopeptin analogue.

-

DNase I Digestion: Partially digest the DNA with DNase I. The regions where the Luzopeptin analogue is bound will be protected from cleavage.

-

Gel Electrophoresis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The "footprint" will appear as a gap in the ladder of DNA fragments, indicating the binding site of the Luzopeptin analogue.

Signaling Pathways and Cellular Effects

The primary cellular consequence of this compound's DNA binding is the inhibition of DNA replication and transcription. This leads to a cascade of downstream events, including cell cycle arrest and the induction of apoptosis.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sequence-specific binding of luzopeptin to DNA. [escholarship.org]

- 3. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Luzopeptin A

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of Luzopeptin A, an antitumor antibiotic. The document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of its mechanism of action.

Quantitative Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 1427.38 g/mol | [1][2][3] |

| Molecular Formula | C64H78N14O24 | [2][3] |

| CAS Number | 75580-37-9 | [1] |

| Synonyms | BBM-928 A | [1] |

| Purity | >98% | [2][4] |

| Solubility | Soluble in DMSO and dimethylformamide. | [5] |

| XLogP3 | -0.8 | [3] |

Mechanism of Action and Biological Activity